molecular formula C8H14O B13582268 4,4-Dimethyl-1-oxaspiro[2.4]heptane

4,4-Dimethyl-1-oxaspiro[2.4]heptane

Cat. No.: B13582268
M. Wt: 126.20 g/mol
InChI Key: IWSWZPYTQFKZKG-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-oxaspiro[2.4]heptane (CAS: 185-60-4) is a spirocyclic ether characterized by a unique bicyclic structure where a cyclopropane ring is fused to a tetrahydrofuran-like oxygen-containing ring via a single spiro carbon atom. The compound has a molecular formula of C₆H₁₀O and a molecular weight of 98.14 g/mol . It is synthesized via the cyclization of 2,2-dimethylcyclopentane-1,3-dione using dimethylsulfonium methyl ether, achieving a 39% yield under optimized conditions . The spiro architecture confers rigidity, influencing its reactivity and stability compared to non-spiro analogs.

Properties

IUPAC Name

4,4-dimethyl-1-oxaspiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(2)4-3-5-8(7)6-9-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSWZPYTQFKZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC12CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization from 2,2-Dimethylcyclopentanone Precursors

One of the most common synthetic routes to this compound involves the cyclization of 2,2-dimethylcyclopentanone derivatives:

  • Starting Material: 2,2-Dimethylcyclopentanone or its substituted analogs.
  • Key Step: Formation of the oxaspiro ring via intramolecular cyclization, often through epoxidation or Corey-Chaykovsky reaction to form an epoxide intermediate.
  • Reaction Conditions: Mild alkaline conditions with reagents such as trimethylsulfonium iodide or sulfur ylides to induce epoxidation of the cyclopentanone derivative.
  • Example: The Corey-Chaykovsky reaction on 5-(4-chlorobenzal)-2,2-dimethylcyclopentanone yields 7-(4-chlorobenzal)-4,4-dimethyl-1-oxaspiro[2.4]heptane as an intermediate in metconazole synthesis.

Condensation and Methylation Steps

  • Condensation: The ketone precursor (e.g., 2-methylcyclopentanone) undergoes aldol condensation with aromatic aldehydes such as p-chlorobenzaldehyde to introduce aromatic substitution at the 7-position of the spiro compound.
  • Methylation: Subsequent methylation steps introduce the 4,4-dimethyl groups on the cyclopentanone ring, typically using methylating agents like iodomethane or dimethyl sulfate under alkaline conditions.

Epoxidation and Ring Closure

  • The intermediate dimethylated cyclopentanone derivatives are subjected to epoxidation or Corey-Chaykovsky reactions to form the oxaspiro ring.
  • This step is critical for establishing the spirocyclic ether framework.
  • The reaction is often performed at temperatures ranging from -10 °C to room temperature with bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Alternative Routes: Cyclization from β-Keto Esters or 1,3-Diketones

  • Some methods start from β-keto esters or 1,3-diketones which undergo cyclization to form the spirocyclic core.
  • The chlorophenyl group or other substituents can be introduced via nucleophilic substitution or condensation reactions after the spiro ring formation.

Functional Group Transformations and Derivatizations

  • The oxaspiro compound can be further functionalized, for instance, by sulfonylation or substitution with azole groups (e.g., 1,2,4-triazole), as intermediates for fungicides.
  • These transformations typically involve sulfonic acid esters and subsequent nucleophilic substitution under mild acidic or basic conditions.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Range Solvents Notes
Methylation of cyclopentanone Iodomethane, KOH, NaH, or K tert-butoxide -10 °C to 30 °C THF, DMSO, hexane, acetonitrile Use of phase-transfer catalysts possible
Aldol Condensation p-Chlorobenzaldehyde, base (NaOH, KOH) Room temperature Ethanol, THF Yields aromatic-substituted intermediate
Corey-Chaykovsky Epoxidation Sulfur ylide (trimethylsulfonium iodide), base -10 °C to RT DMSO, THF Forms oxaspiro ring
Sulfonylation Methanesulfonyl chloride, triethylamine 0 °C (ice bath) Dichloromethane For further functionalization
Nucleophilic substitution 1,2,4-Triazole or imidazole, base Room temperature Dioxane, aqueous mixture For azole derivative synthesis

Analytical Characterization

  • NMR Spectroscopy: ^1H NMR and ^13C NMR are used to confirm the oxaspiro structure and substitution pattern. For example, characteristic singlets for 4,4-dimethyl groups appear around 1.14 ppm in ^1H NMR.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
  • Chromatography: Silica gel chromatography is commonly employed for purification of intermediates and final products.

Summary Table of Key Preparation Methods

Method Starting Material Key Reaction Steps Advantages References
Corey-Chaykovsky Epoxidation 5-(4-chlorobenzal)-2,2-dimethylcyclopentanone Methylation → Aldol condensation → Epoxidation High selectivity, mild conditions
Cyclization from β-Keto Esters β-Keto ester or 1,3-diketone Cyclization → Nucleophilic substitution Versatile for substitution patterns
Sulfonylation and Azole Substitution Oxaspiro alcohol derivatives Sulfonylation → Azole substitution → Reduction Useful for fungicide intermediates

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-oxaspiro[2.4]heptane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The oxirane ring can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Products include diols or carboxylic acids.

    Reduction: Alcohols are the primary products.

    Substitution: Substituted oxiranes or open-chain compounds are formed.

Scientific Research Applications

Scientific Research Applications of 4,4-Dimethyl-1-oxaspiro[2.4]heptane

This compound and its derivatives are spirocyclic compounds with applications in medicinal chemistry, materials science, and biological studies. The unique structural features of these compounds, such as rigidity and three-dimensionality, make them valuable in both research and industrial applications.

Medicinal Chemistry

The spirocyclic structure of this compound derivatives makes them potential candidates for drug development. The structure can enhance the stability and bioavailability of spirocyclic drugs. For example, 7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane can interact with molecular targets like enzymes or receptors, potentially leading to inhibition or activation due to its unique binding interactions. The chlorophenyl group can also enhance binding affinity through hydrophobic interactions.

Materials Science

This compound can serve as a building block in synthesizing novel materials with specific properties, such as high thermal stability and mechanical strength.

Biological Studies

These compounds can be employed as probes to study biological processes, including enzyme interactions and receptor binding.

Property-Enhancing Applications

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-oxaspiro[2.4]heptane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new bonds and complex structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Phenyl-4,7-dioxaspiro[2.4]heptane (CAS: 39522-76-4) Formula: C₁₁H₁₂O₂; MW: 176.21 g/mol . This compound features two oxygen atoms in the spiro system and a phenyl substituent, enhancing aromatic interactions.

4-[(4-Chlorophenyl)methylene]-7,7-dimethyl-1-oxaspiro[2.4]heptane (CAS: 131984-22-0)

  • Formula : C₁₅H₁₇ClO; MW : 248.75 g/mol .
  • The addition of a chlorophenyl group introduces electronegativity and lipophilicity, which could enhance binding affinity in biological systems. This derivative is used in fungicidal compositions, demonstrating the role of halogenation in boosting bioactivity .

7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride (CAS: 2227205-26-5)

  • Formula : C₆H₁₁ClFN; MW : 169.60 g/mol .
  • Replacing the oxygen atom with nitrogen (aza) alters the electronic properties, increasing basicity. The fluorine substituent further enhances metabolic stability, making this compound a candidate for pharmaceutical intermediates.

Physicochemical Properties

Property 4,4-Dimethyl-1-oxaspiro[2.4]heptane 1-Phenyl-4,7-dioxaspiro[2.4]heptane 7-Fluoro-5-azaspiro[2.4]heptane HCl
Molecular Weight (g/mol) 98.14 176.21 169.60
Key Functional Groups Ether, spiro Ether, phenyl Aza, fluoro
LogP (Predicted) 1.33 ~2.5 (estimated) ~1.5 (estimated)
Applications Intermediate Materials science Pharmaceuticals

The logP values suggest that halogenated and aryl-substituted derivatives exhibit higher lipophilicity, which correlates with improved membrane permeability in biological systems.

Reactivity and Stability

  • This compound : The spiro structure enhances thermal stability , as evidenced by its synthesis under mild conditions (room temperature, 3 hours) .
  • Chlorophenyl Derivatives : The electron-withdrawing chlorine atom increases electrophilicity , facilitating nucleophilic attacks in reactions such as hydrolytic ring-opening .
  • Aza Analogs : Nitrogen incorporation introduces basic sites , enabling salt formation (e.g., hydrochloride) for improved solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4-dimethyl-1-oxaspiro[2.4]heptane, and how can yields be optimized?

  • Answer : The compound can be synthesized via cyclization reactions starting from precursors like 2,2-dimethylcyclopentane-1,3-dione. For example, treatment with dimethylsulfonium methyl ether under controlled conditions yields 4,4-dimethyl-1-oxaspiro[2.4]heptan-5-one with ~39% efficiency . Optimization involves adjusting reaction temperatures, solvent polarity, and catalyst choice. Kinetic studies (e.g., monitoring via HPLC) can identify bottlenecks, such as byproduct formation from competing ring-opening pathways .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR, is critical for resolving spirocyclic structures. X-ray crystallography provides definitive stereochemical assignments, as demonstrated in studies of analogous compounds like methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate . Computational tools (e.g., density functional theory) can validate experimental data by simulating spectral profiles .

Q. What physical and chemical properties are most relevant for handling this compound in laboratory settings?

  • Answer : Key properties include moderate logP values (indicating lipophilicity), solubility in polar aprotic solvents (e.g., DMF, DMSO), and thermal stability. While exact data may be limited for the parent compound, analogs like ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate exhibit boiling points >200°C and molecular weights ~184 g/mol . These properties guide storage conditions (e.g., inert atmosphere) and reaction design .

Advanced Research Questions

Q. How do substitution patterns (e.g., methyl vs. ethyl groups) influence the reactivity of spirocyclic ethers like this compound?

  • Answer : Methyl groups at the 4-position enhance steric hindrance, reducing nucleophilic attack on the oxirane ring. Comparative studies with ethyl-substituted analogs show slower reaction kinetics in ring-opening reactions, as bulkier substituents destabilize transition states . Computational modeling (e.g., molecular dynamics simulations) can predict substituent effects on activation energies .

Q. What methodologies are effective for studying the biological activity of this compound derivatives?

  • Answer : Structure-activity relationship (SAR) studies require synthesizing derivatives with varied functional groups (e.g., carboxylates, halogens) and screening against biological targets. For example, spirocyclic compounds with chloro substituents show enhanced binding to neurological receptors . High-throughput assays (e.g., fluorescence polarization) and molecular docking can identify potential therapeutic applications .

Q. How can computational tools aid in predicting the synthetic pathways or metabolic fate of this compound?

  • Answer : Databases like Reaxys and PubChem provide reaction templates for retrosynthetic analysis. Tools like BKMS_METABOLIC predict metabolic pathways, such as oxidative cleavage of the oxirane ring or ester hydrolysis . Machine learning models (e.g., template-based synthesis planners) optimize route selection by prioritizing high-yield, low-complexity pathways .

Q. What strategies resolve contradictions in reported data (e.g., isomer ratios or purity levels) during synthesis?

  • Answer : Discrepancies in isomer ratios (e.g., 5:1 vs. 1:1 in spiroepoxide derivatives) often arise from reaction conditions (e.g., temperature gradients). Advanced purification techniques, such as chiral chromatography or crystallization, can isolate desired isomers. Purity validation via GC-MS or 1H^1\text{H}-NMR with internal standards ensures reproducibility .

Key Research Findings

  • Stereochemical Stability : The spirocyclic framework resists racemization under mild conditions, making it suitable for chiral synthesis .
  • Biological Potential : Analogous compounds exhibit antimicrobial and anticancer activity, suggesting unexplored pharmacological applications .
  • Synthetic Scalability : Multi-step routes (e.g., cyclization followed by functionalization) achieve gram-scale production with >90% purity .

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